



# Application Note: Quantitative Proteomics to Measure GBD-9 Effects

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GBD-9 is a novel dual-mechanism degrader that simultaneously targets Bruton's tyrosine kinase (BTK) and G1 to S phase transition 1 (GSPT1) for proteasomal degradation.[1][2][3] It uniquely combines the characteristics of both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[3][4][5] GBD-9 recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of its target proteins.[1][2][3] As a PROTAC, it induces the degradation of BTK, a key component of the B-cell receptor signaling pathway, and as a molecular glue, it promotes the degradation of GSPT1, a protein involved in the cell cycle. [1][3][4] This dual activity makes GBD-9 a promising therapeutic agent for hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML). [1][2]

This application note provides detailed protocols for utilizing quantitative proteomics to comprehensively characterize the cellular effects of **GBD-9**. The described workflows will enable researchers to:

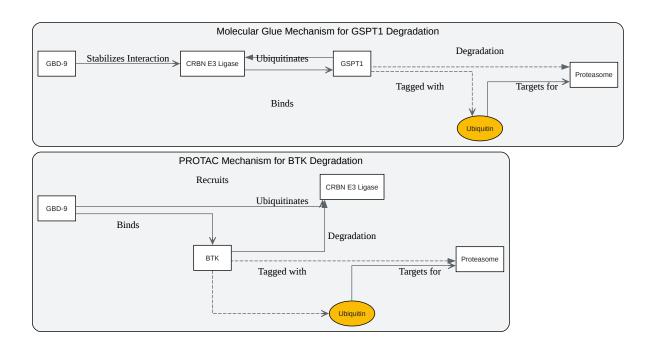
- Measure global changes in protein abundance following GBD-9 treatment.
- Identify and quantify alterations in protein phosphorylation to understand downstream signaling events.



• Discover protein interaction partners of BTK and GSPT1 that are modulated by GBD-9.

#### **GBD-9** Mechanism of Action

**GBD-9**'s innovative design allows it to bring BTK and GSPT1 into proximity with the CRBN E3 ligase, leading to their ubiquitination and degradation by the proteasome. This dual-targeting approach can lead to synergistic anti-tumor effects and potentially overcome resistance to single-target BTK inhibitors.[2][3]



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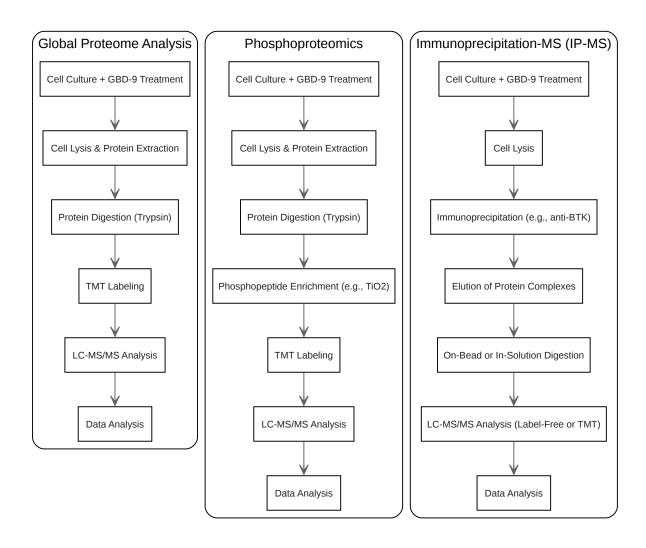


Figure 1: Dual mechanism of GBD-9 action.

# **Quantitative Proteomics Workflows**

To elucidate the cellular impact of **GBD-9**, we recommend three key quantitative proteomics experiments. Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed analysis, enabling simultaneous quantification of multiple samples with high accuracy and sensitivity.[6][7]





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Figure 2: Overview of quantitative proteomics workflows.

#### **Data Presentation**

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.



## **Global Proteome Analysis**

Table 1: Changes in Protein Abundance in DLBCL Cells Treated with GBD-9 (100 nM, 24h)

Protein	Gene	Fold Change (GBD- 9 vs. Vehicle)	p-value
Bruton's tyrosine kinase	втк	-4.8	< 0.001
G1 to S phase transition 1	GSPT1	-4.2	< 0.001
B-cell lymphoma 2	BCL2	-2.5	< 0.01
Myeloid cell leukemia	MCL1	-2.1	< 0.01
Caspase-3	CASP3	1.1	0.25

This table demonstrates the expected significant downregulation of the primary targets BTK and GSPT1, as well as downstream anti-apoptotic proteins.

## **Phosphoproteomics Analysis**

Table 2: Alterations in Phosphorylation in AML Cells Treated with GBD-9 (100 nM, 4h)



Protein	Phosphosite	Fold Change (GBD-9 vs. Vehicle)	p-value	Kinase
Phospholipase C gamma 2	PLCG2 Y759	-3.9	< 0.001	ВТК
lota-B kinase beta	IKBKB S177/S181	-2.8	< 0.01	IKK
NF-kappa-B p65 subunit	RELA S536	-2.5	< 0.01	IKK
Mitogen- activated protein kinase 1	MAPK1 T185/Y187	-1.8	< 0.05	MEK1/2

This table highlights the expected decrease in phosphorylation of key downstream effectors of the BTK signaling pathway, indicating pathway inhibition.

# Immunoprecipitation-MS (IP-MS) Analysis

Table 3: Proteins Co-immunoprecipitated with BTK in the Presence or Absence of GBD-9

Interacting Protein	Gene	Fold Change (GBD-9 vs. Vehicle)	p-value	Function
Cereblon	CRBN	5.2	< 0.001	E3 Ubiquitin Ligase
Ubiquitin	UBB/UBC	4.5	< 0.001	Protein Degradation Tag
Heat shock protein 90	HSP90AA1	-2.1	< 0.01	Chaperone
Lyn tyrosine kinase	LYN	-1.9	< 0.05	Kinase



This table illustrates the expected recruitment of the E3 ligase CRBN and ubiquitin to BTK upon **GBD-9** treatment, confirming the mechanism of degradation. It also shows potential disruption of BTK's interaction with other proteins.

# Experimental Protocols Protocol 1: Global Proteome Analysis using TMT Labeling

- Cell Culture and Treatment:
  - Culture DLBCL or AML cells (e.g., DOHH2, THP-1) to 70-80% confluency.
  - Treat cells with GBD-9 (e.g., 50-100 nM) or vehicle (e.g., DMSO) for the desired time (e.g., 24 hours).[1]
  - Harvest cells by centrifugation and wash with ice-cold PBS.
- Cell Lysis and Protein Extraction:
  - Lyse cell pellets in a buffer containing 8 M urea, protease, and phosphatase inhibitors.
  - Sonicate the lysate to shear DNA and clarify by centrifugation.
  - Determine protein concentration using a BCA assay.
- Protein Digestion:
  - Reduce proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
  - Dilute the urea concentration to < 2 M with 50 mM ammonium bicarbonate.
  - Digest proteins with sequencing-grade trypsin (1:50 enzyme to protein ratio) overnight at 37°C.[8]
- TMT Labeling:
  - Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.



- Reconstitute peptides in a labeling buffer (e.g., 100 mM TEAB).
- Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.[6][9]
- Quench the reaction with hydroxylamine.[6]
- Combine the labeled samples and desalt again.
- LC-MS/MS Analysis:
  - Analyze the TMT-labeled peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
  - Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for fragmentation.
- Data Analysis:
  - Process the raw data using software such as Proteome Discoverer or MaxQuant.
  - Identify peptides and proteins by searching against a human protein database.
  - Quantify TMT reporter ions to determine relative protein abundance.
  - Perform statistical analysis to identify significantly regulated proteins.

#### **Protocol 2: Phosphoproteomics Workflow**

- Cell Culture, Treatment, and Lysis:
  - Follow steps 1 and 2 from Protocol 1. A shorter treatment time (e.g., 30 minutes to 4 hours) is often optimal for observing signaling changes.
- Protein Digestion:
  - Follow step 3 from Protocol 1.
- Phosphopeptide Enrichment:



- Desalt the peptide mixture.
- Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.[10][11]
- Wash the beads extensively to remove non-phosphorylated peptides.
- Elute the enriched phosphopeptides.
- TMT Labeling and LC-MS/MS Analysis:
  - Follow steps 4 and 5 from Protocol 1.
- Data Analysis:
  - Follow step 6 from Protocol 1, with a focus on identifying and quantifying phosphopeptides.
  - Use software tools to determine the precise location of phosphorylation sites.

# Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS)

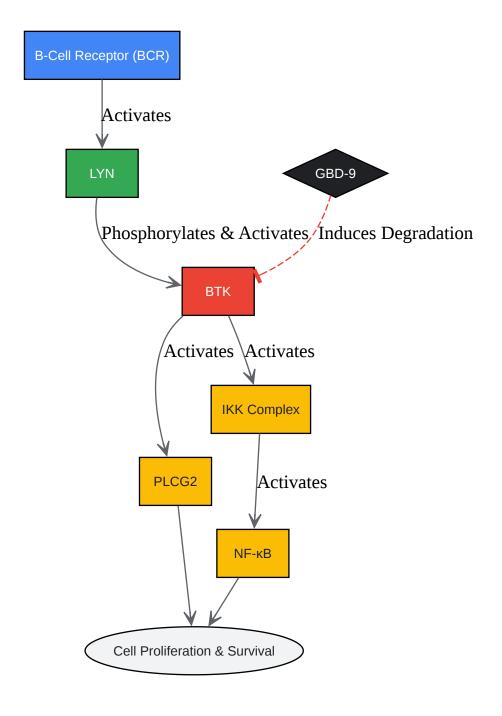
- Cell Culture, Treatment, and Lysis:
  - Follow step 1 from Protocol 1.
  - Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100)
     with protease and phosphatase inhibitors.[12]
- Immunoprecipitation:
  - Pre-clear the lysate with protein A/G beads.
  - Incubate the cleared lysate with an antibody against the target protein (e.g., anti-BTK or anti-GSPT1) overnight at 4°C.[12][13]
  - Add protein A/G beads to capture the antibody-protein complexes.



- Wash the beads several times with IP lysis buffer to remove non-specific binders.
- · Elution and Digestion:
  - Elute the protein complexes from the beads using a low-pH buffer or by on-bead digestion.
  - For on-bead digestion, resuspend the beads in a digestion buffer, reduce, alkylate, and digest with trypsin.
- LC-MS/MS Analysis:
  - Analyze the resulting peptides using LC-MS/MS. Label-free quantification (LFQ) is commonly used for IP-MS.
- Data Analysis:
  - Process the raw data and identify proteins.
  - Use LFQ intensity values to determine the relative abundance of proteins in the IP samples.
  - Compare the GBD-9 treated sample to the vehicle control to identify proteins with altered interactions.

# **Signaling Pathway Visualization**





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Figure 3: Simplified BTK signaling pathway and the inhibitory effect of GBD-9.

#### Conclusion

Quantitative proteomics provides a powerful and comprehensive approach to understanding the cellular effects of novel therapeutics like **GBD-9**. The protocols and workflows detailed in this application note offer a robust framework for researchers to investigate the on-target and off-target effects, downstream signaling consequences, and mechanism of action of **GBD-9** 



and similar protein degraders. These methods will be invaluable for advancing the development of this promising class of drugs.

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